![molecular formula C17H28N2O B14726207 4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol CAS No. 5464-97-1](/img/structure/B14726207.png)
4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol can be achieved through a multi-step process involving the following key steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Phenylethyl Group: The piperazine ring is then substituted with a phenylethyl group using a nucleophilic substitution reaction. This can be achieved by reacting the piperazine with phenylethyl bromide in the presence of a base such as potassium carbonate.
Attachment of Butanol Chain: The final step involves the attachment of the butanol chain to the piperazine ring. This can be done by reacting the substituted piperazine with 4-chlorobutan-1-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenylethyl group or the butanol chain can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced piperazine derivative.
Substitution: Formation of various substituted piperazine derivatives with different functional groups.
科学的研究の応用
4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenylethyl group and butanol chain may also contribute to its overall biological activity by enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in the treatment of schizophrenia and related psychoses.
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one: A benzanthrone dye with interesting photophysical properties.
Uniqueness
4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives.
特性
CAS番号 |
5464-97-1 |
|---|---|
分子式 |
C17H28N2O |
分子量 |
276.4 g/mol |
IUPAC名 |
4-[3-methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol |
InChI |
InChI=1S/C17H28N2O/c1-16-15-18(10-5-6-14-20)12-13-19(16)11-9-17-7-3-2-4-8-17/h2-4,7-8,16,20H,5-6,9-15H2,1H3 |
InChIキー |
PLFIZRDPYGDDKQ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1CCC2=CC=CC=C2)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)
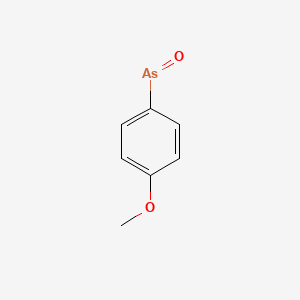
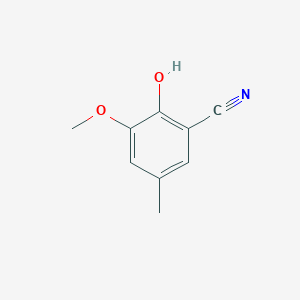
![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)
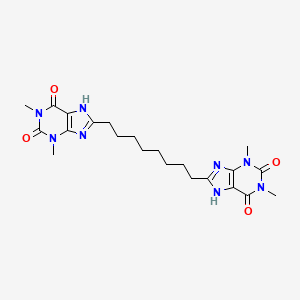
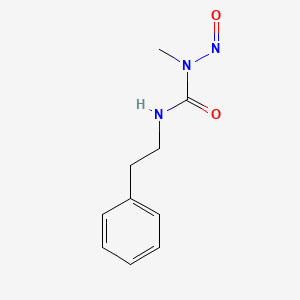
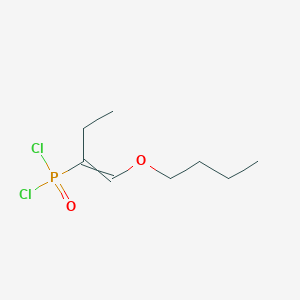

![N-benzyl-2-[(2,4-dimethylphenyl)carbamoyl-(2-methylpropyl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14726189.png)

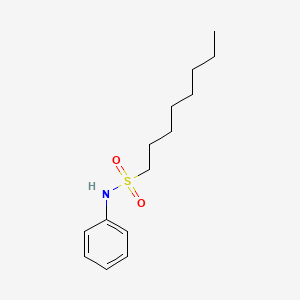
![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
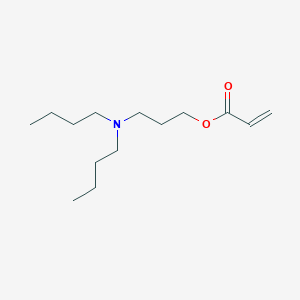
![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)
